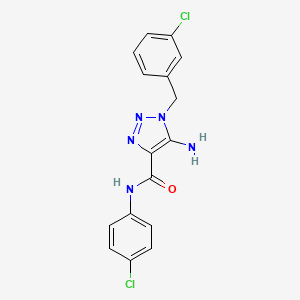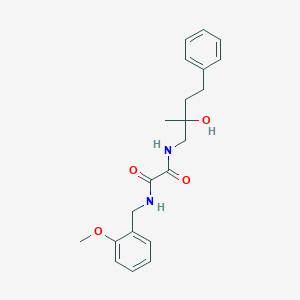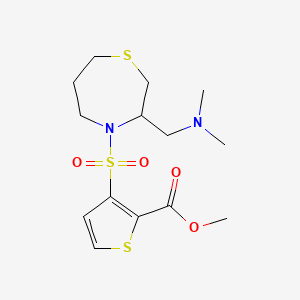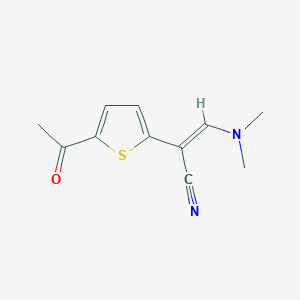
5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the triazole family. It has gained significant attention in the scientific research community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Triazole derivatives, including compounds structurally related to "5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide," are synthesized using various chemical reactions that allow for the creation of biologically active scaffolds and peptidomimetics. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides facilitates the synthesis of protected versions of triazole amino acids, enabling the preparation of triazole-containing dipeptides and inhibitors such as HSP90 inhibitors (Ferrini et al., 2015). Furthermore, the crystal structure analysis of triazole derivatives, like the study of 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, showcases the Dimroth rearrangement, providing insights into the structural aspects of these compounds (L'abbé et al., 2010).
Bioactive Compound Development
Triazole derivatives have shown promising results in the development of bioactive compounds with antimicrobial, antifungal, and anticancer properties. Synthesis and evaluation of new 1,2,4-triazole derivatives have led to compounds with significant antimicrobial activities against various test microorganisms (Bektaş et al., 2007). Additionally, some derivatives have been identified as potential anticancer agents, with compounds exhibiting cytotoxic effects on cancer cell lines, such as the MCF-7 breast cancer cell line (Butler et al., 2013). The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has also been explored for remarkable antiavian influenza virus activity (Hebishy et al., 2020).
Eigenschaften
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-4-6-13(7-5-11)20-16(24)14-15(19)23(22-21-14)9-10-2-1-3-12(18)8-10/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNKEYVNLSCHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2671785.png)



![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B2671790.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2671791.png)


![2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2671798.png)
![5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2671801.png)


![1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B2671805.png)